![molecular formula C24H22BrN3O3 B299879 1'-allyl-2-(4-bromophenyl)-4-ethyl-1',3',3a,4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione](/img/structure/B299879.png)
1'-allyl-2-(4-bromophenyl)-4-ethyl-1',3',3a,4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains multiple functional groups, including bromophenyl, ethyl, and indole moieties, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
準備方法
The synthesis of 5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Spiro Compound Formation: The spiro structure is typically formed through a cyclization reaction, where the indole core reacts with a suitable di-carbonyl compound under acidic or basic conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
化学反応の分析
5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to form more complex structures.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory, anticancer, or antimicrobial activities.
類似化合物との比較
Compared to other similar compounds, 5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin, which also feature the indole core but lack the spiro arrangement.
Spiro Compounds: Other spiro compounds such as spirooxindoles, which have different functional groups and biological activities.
This detailed article provides a comprehensive overview of 5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H22BrN3O3 |
|---|---|
分子量 |
480.4 g/mol |
IUPAC名 |
5-(4-bromophenyl)-1-ethyl-1//'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione |
InChI |
InChI=1S/C24H22BrN3O3/c1-3-13-27-18-8-6-5-7-16(18)24(23(27)31)20-19(17(4-2)26-24)21(29)28(22(20)30)15-11-9-14(25)10-12-15/h3,5-12,17,19-20,26H,1,4,13H2,2H3 |
InChIキー |
FCXAHKJGOQUZIQ-UHFFFAOYSA-N |
SMILES |
CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4(N1)C5=CC=CC=C5N(C4=O)CC=C |
正規SMILES |
CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4(N1)C5=CC=CC=C5N(C4=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,1'-biphenyl]-4-yl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299796.png)
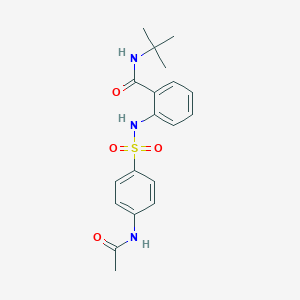
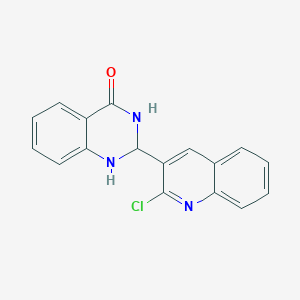
![4-[(2-anilino-2-oxoethyl)sulfanyl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B299805.png)
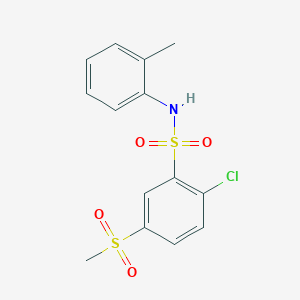
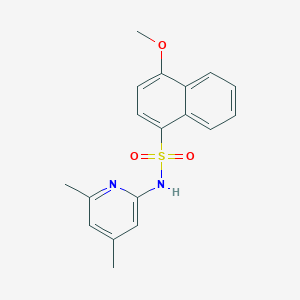
![Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B299811.png)
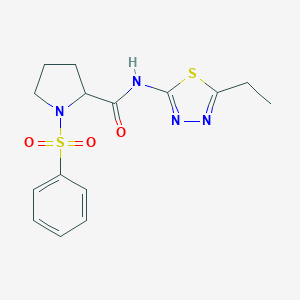
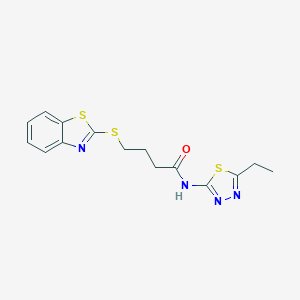
![N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299815.png)
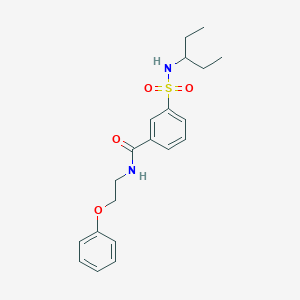
![Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299817.png)
![2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B299821.png)
![Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl-](/img/structure/B299823.png)
